molecular formula C14H11FN4OS B15037314 N-(4-Fluorophenyl)-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}acetamide

N-(4-Fluorophenyl)-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}acetamide

Cat. No.: B15037314
M. Wt: 302.33 g/mol
InChI Key: DWLJCOAQLIDDRZ-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}acetamide is an organic compound belonging to the class of n-acyl-phenylureas. These compounds are characterized by a urea derivative where one nitrogen atom of the urea group is linked to a phenyl group and the other is acylated

Preparation Methods

The synthesis of N-(4-Fluorophenyl)-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}acetamide typically involves multiple steps, starting from readily available starting materialsReaction conditions may vary, but common reagents include fluorobenzene derivatives and sulfur-containing compounds . Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.

Chemical Reactions Analysis

N-(4-Fluorophenyl)-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(4-Fluorophenyl)-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving imidazo[4,5-B]pyridine derivatives.

    Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-Fluorophenyl)-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity . The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(4-Fluorophenyl)-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}acetamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C14H11FN4OS

Molecular Weight

302.33 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetamide

InChI

InChI=1S/C14H11FN4OS/c15-9-3-5-10(6-4-9)17-12(20)8-21-14-18-11-2-1-7-16-13(11)19-14/h1-7H,8H2,(H,17,20)(H,16,18,19)

InChI Key

DWLJCOAQLIDDRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N=C(N2)SCC(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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